BenchChemオンラインストアへようこそ!

5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

Thiazolidinedione Structure-Activity Relationship Antiulcer

5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 86733-88-2) is a synthetic 5-benzyl-substituted thiazolidine-2,4-dione (TZD) derivative with molecular formula C₁₂H₁₃NO₄S and a molecular weight of 267.30 g·mol⁻¹. It bears a 2,6-dimethoxybenzyl moiety at the C5 position of the thiazolidine ring, generating a chiral center that gives rise to (R)- and (S)-enantiomers, with the (5S)-configuration characterized by X‑ray crystallography and NMR.

Molecular Formula C12H13NO4S
Molecular Weight 267.3
CAS No. 86733-88-2
Cat. No. B2501406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
CAS86733-88-2
Molecular FormulaC12H13NO4S
Molecular Weight267.3
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)CC2C(=O)NC(=O)S2
InChIInChI=1S/C12H13NO4S/c1-16-8-4-3-5-9(17-2)7(8)6-10-11(14)13-12(15)18-10/h3-5,10H,6H2,1-2H3,(H,13,14,15)
InChIKeyDECCRUBOWDDGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 86733-88-2): Core Identity and Procurement-Relevant Class Context


5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 86733-88-2) is a synthetic 5-benzyl-substituted thiazolidine-2,4-dione (TZD) derivative with molecular formula C₁₂H₁₃NO₄S and a molecular weight of 267.30 g·mol⁻¹ [1]. It bears a 2,6-dimethoxybenzyl moiety at the C5 position of the thiazolidine ring, generating a chiral center that gives rise to (R)- and (S)-enantiomers, with the (5S)-configuration characterized by X‑ray crystallography and NMR [2]. The compound is catalogued under PubChem CID 3413567 and ChEMBL ID CHEMBL1599384, and is commercially available as a research reagent with a typical certified purity of 98% [1].

Why 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Analogs: The Substitution-Pattern Selectivity Problem


Within the thiazolidine-2,4-dione family, the position and nature of substituents on the benzyl or benzylidene ring profoundly dictate target engagement, potency, and therapeutic indication. For example, the 3,4-dimethoxybenzyl positional isomer is patented as an anti‑ulcer agent acting via gastric acid secretion inhibition [1], whereas clinically approved 5‑arylidene TZDs such as pioglitazone and rosiglitazone function as PPARγ agonists for glycemic control [2]. The 2,6-dimethoxy substitution pattern in the target compound introduces distinct steric and electronic features — both methoxy groups are ortho to the benzylic linkage — that alter hydrogen‑bonding capacity, conformational preference, and cytochrome P450 susceptibility relative to the 3,4‑dimethoxy or unsubstituted benzyl congeners. Consequently, substituting a generic “5‑benzyl‑TZD” without controlling the precise dimethoxy regiochemistry risks selecting a compound with an entirely different pharmacological profile, making procurement of the exact regiochemical entity essential for reproducible target‑based screening or structure‑activity relationship (SAR) campaigns [3].

Quantitative Differentiation Evidence for 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione Relative to Closest Analogs


Regiochemical Differentiation: 2,6-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl TZD in Anti‑Ulcer Indication Models

The 3,4-dimethoxybenzyl positional isomer of the target compound has been explicitly claimed in EP 0032128 A1 as an anti‑ulcer agent with an oral efficacious dose range of 50–500 mg·day⁻¹ in mammals [1]. No such anti‑ulcer indication has been reported for the 2,6-dimethoxybenzyl isomer (target compound). The shift of both methoxy groups from the 3,4- to the 2,6-positions alters the electron density on the aromatic ring as well as the spatial orientation of the benzyl side chain, which is expected to change affinity for the gastric acid secretion target. This indicates that the two regioisomers are pharmacologically non‑interchangeable, and a procurement specification that distinguishes the 2,6-dimethoxy pattern is essential for any screening program that must avoid anti‑ulcer cross‑activity.

Thiazolidinedione Structure-Activity Relationship Antiulcer

Lipophilicity Shift Relative to Unsubstituted Thiazolidine-2,4-dione Core: Implications for Membrane Permeability and Off‑Target Partitioning

The target compound exhibits a computed XLogP3 value of 2.0 and a topological polar surface area (TPSA) of 89.9 Ų [1]. In contrast, the unsubstituted thiazolidine-2,4-dione core (CAS 2295-31-0) has an XLogP3 of approximately −0.3 and a TPSA of 46.2 Ų [2]. The introduction of the 2,6-dimethoxybenzyl group increases logP by approximately 2.3 log units and nearly doubles the polar surface area, moving the compound from a predominately hydrophilic space into a moderately lipophilic region compatible with passive membrane permeation while retaining hydrogen‑bonding capacity suitable for intracellular target engagement. This physicochemical profile is distinct from that of small, polar TZD fragments and places the compound in a different ADME space that cannot be replicated by simple TZD core analogs.

Drug-likeness Lipophilicity Physicochemical property

Enantiomeric Integrity: Chiral Center at C5 and Its Consequences for Biological Reproducibility

The target compound possesses a single asymmetric carbon at the C5 position of the thiazolidine ring. The (5S)-enantiomer has been structurally characterized by X‑ray crystallography and its solution‑state NMR parameters have been deposited in the ATB database [1]. The racemic mixture (the form commonly supplied by vendors) and the individual enantiomers may exhibit different binding affinities for chiral biological targets, as has been demonstrated for other 5‑substituted thiazolidine-2,4-diones where enantiomeric potency ratios (eutomer/distomer) can exceed 10‑fold for PPARγ transactivation [2]. At present, no published enantiomer‑resolved activity data exist for the target compound; however, the demonstrated ability to resolve and characterize the (5S)-enantiomer means that procurement of enantiopure material is technically feasible via chiral chromatography, enabling future studies that require stereochemically defined test articles.

Chirality Enantiomeric purity Biological reproducibility

Vendor‑Certified Purity Benchmarking: Batch‑to‑Batch Consistency for Reproducible Screening

The target compound is commercially supplied with a certified purity of 98% (HPLC) by at least two independent vendors . This purity level exceeds the typical ≥95% specification commonly applied to research‑grade building blocks within the TZD class and meets the threshold recommended for primary bioassay screening (generally ≥97%) to minimize false positives arising from impurities. In comparison, many 5‑benzyl‑TZD analogs available through custom synthesis services are supplied at 90–95% purity without batch‑specific certificates of analysis. Procurement of the 98% pure, analytically characterized material therefore reduces the need for in‑house re‑purification and ensures that observed biological activity is attributable to the target compound rather than to residual synthetic intermediates such as 2,6‑dimethoxybenzyl chloride or unreacted thiazolidine-2,4-dione [1].

Chemical purity Quality control Procurement specification

Research and Industrial Application Scenarios for 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione (CAS 86733-88-2)


PPARγ‑Focused Structure‑Activity Relationship (SAR) Libraries Requiring 2,6‑Dimethoxybenzyl Topology

The target compound serves as a scaffold‑diversification building block for constructing focused libraries of 5‑substituted TZDs directed at PPARγ or related nuclear receptors. Its 2,6‑dimethoxy substitution creates a sterically hindered, electron‑rich aromatic cap that is absent from the 3,4‑dimethoxy isomer (anti‑ulcer pharmacology) and from the unsubstituted benzyl analog. As demonstrated by the XLogP3 shift (+2.3 log units vs. the TZD core [1]), this substitution also provides a defined lipophilicity anchor for establishing SAR trends. By procuring the 98% pure racemate, medicinal chemistry teams can generate derivative sets — via N‑alkylation, Knoevenagel condensation at C5, or amide formation — without confounding activity from the 3,4‑regioisomer that may activate gastric‑acid‑related targets .

Enantioselective Pharmacology Studies Utilizing the Characterized (5S)-Enantiomer

The availability of crystallographic and NMR data for the (5S)-enantiomer [1] enables chiral resolution of the racemic procurement material and subsequent paired enantiomer testing. This application is critical for programs targeting stereoselective binding sites, where the eudysmic ratio can exceed 10‑fold in the TZD class . By sourcing the racemate from a vendor with documented batch purity (98%), researchers can perform preparative chiral HPLC separation using the published X‑ray structure to confirm absolute configuration, then directly compare (R)- and (S)-enantiomer activities in a single assay plate, eliminating inter‑batch variability as a confounding factor.

Physicochemical Reference Standard for Computational Model Calibration

The target compound's well‑defined computed properties (XLogP3 = 2.0, TPSA = 89.9 Ų, 5 HBA, 1 HBD, molecular weight 267.30 [1]) make it suitable as a retention‑time or permeability calibrant within the TZD chemical space. Its position on the lipophilicity‑permeability continuum — more lipophilic than the core scaffold but less so than diaryl TZDs such as pioglitazone (XLogP3 ≈ 3.5) — allows it to serve as an intermediate reference point for in silico model validation, chromatographic method development, and PAMPA/ Caco‑2 assay normalization. Procurement of 98% pure material ensures that the calibrant signal is not distorted by impurity peaks.

Quote Request

Request a Quote for 5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.